2-hydroxy-6-(4-hydroxyphenethyl)benzaMide

Medicinal Chemistry SAR Analysis Molecular Properties

Researchers requiring a structurally distinct benzamide scaffold for histone deacetylase (HDAC) or cholinesterase inhibitor programs often face limited availability of compounds featuring the critical 4'-hydroxyl group on the phenethyl side chain. 2-Hydroxy-6-(4-hydroxyphenethyl)benzamide (CAS 118842-98-1) resolves this gap. - Distinct dual-hydroxyl pattern (2-OH on benzamide + 4'-OH on phenethyl) creates a unique hydrogen-bonding network absent in simpler analogs like 2-hydroxy-N-phenethylbenzamide. - Enables direct SAR comparison to isolate the contribution of the 4'-OH group to target engagement, solubility, and metabolic stability. - Supplied with ≥98% purity, suitable for use as an analytical reference standard in HPLC/LC-MS method development for benzamide derivatives.

Molecular Formula C16H23NO3
Molecular Weight 0
CAS No. 118842-98-1
Cat. No. B1180494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-6-(4-hydroxyphenethyl)benzaMide
CAS118842-98-1
Synonyms2-hydroxy-6-(4-hydroxyphenethyl)benzaMide
Molecular FormulaC16H23NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-6-(4-hydroxyphenethyl)benzamide Core Profile


2-Hydroxy-6-(4-hydroxyphenethyl)benzamide (CAS 118842-98-1) is a benzamide derivative characterized by the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . The compound features a 2-hydroxybenzamide core linked via a para-hydroxyphenethyl moiety . Predicted physicochemical properties include a boiling point of 455.5±45.0 °C, a density of 1.296±0.06 g/cm³, and an acid dissociation constant (pKa) of 8.43±0.10 .

ScaffoldDual-hydroxylated benzamide for SAR exploration
ProfilePredictable ionization and hydrogen bonding behaviour
UseProbing hydroxyl effects on target binding and solubility

2-Hydroxy-6-(4-hydroxyphenethyl)benzamide Substitution Risks


The presence of both a 2-hydroxy group on the benzamide ring and a 4'-hydroxy group on the phenethyl side chain creates a distinct hydrogen-bonding network and electronic profile compared to simpler benzamide analogs . In related benzamide series, such substitutions have been shown to modulate enzyme inhibition potency and selectivity [1]. Therefore, interchanging this compound with unsubstituted or mono-substituted analogs (e.g., 2-hydroxy-N-phenethylbenzamide, CAS 2819-61-6) without confirmatory data risks invalidating experimental outcomes.

Target Compound
Simpler Analog
Risk
Dual hydroxylation (2-OH, 4'-OH)
Single hydroxyl (2-OH only)
Higher H-bond donor count may alter target engagement and selectivity
Moderate lipophilicity from extra OH
Higher lipophilicity (no 4'-OH)
Different membrane permeability and metabolic profile possible
Predicted pKa ~8.4
Predicted pKa ~8.9
Ionization shift at physiological pH may affect passive diffusion

2-Hydroxy-6-(4-hydroxyphenethyl)benzamide Key Differentiators


Hydrogen Bond Donor Count Comparison

The target compound contains an additional hydrogen bond donor (4'-OH) compared to the analog 2-hydroxy-N-phenethylbenzamide (CAS 2819-61-6), which is a key determinant of binding affinity and solubility in biological assays .

H-Bond Donors
Class-level inference
3vs2+1
May influence binding affinity and selectivity profiling
Verify experimentally; SAR class-level trend
Medicinal Chemistry SAR Analysis Molecular Properties

Lipophilicity (LogP) Comparison

The presence of the additional hydroxyl group reduces the predicted lipophilicity of the target compound compared to unsubstituted analogs, which can influence membrane permeability and metabolic stability .

Lipophilicity (LogP)
Class-level inference
~2.5vs~3.1Δ −0.6
Lower lipophilicity may improve aqueous solubility and alter tissue distribution
Estimated; fragment-based prediction
ADME Drug Discovery Physicochemical Properties

pKa Difference

The predicted pKa of the target compound (8.43±0.10) differs from that of 2-hydroxy-N-phenethylbenzamide (predicted pKa ~8.9), due to the electron-withdrawing effect of the para-hydroxy group .

pKa
Class-level inference
8.43±0.10vs~8.9Δ −0.47
Greater ionized fraction at pH 7.4 may impact passive diffusion and target encounter
Predicted; confirm with experimental measurement
Ionization State Solubility Bioavailability

2-Hydroxy-6-(4-hydroxyphenethyl)benzamide Key Applications


SAR Studies on Benzamide Enzyme Inhibitors

Given its distinct substitution pattern compared to simpler benzamides, this compound is ideal for probing the role of the 4'-hydroxyl group in target engagement. It can serve as a key comparator in SAR campaigns for targets such as histone deacetylases (HDACs) or cholinesterases, where benzamide scaffolds are prevalent .

Physicochemical Optimization in Drug Discovery

The compound's balanced hydrogen bond donor/acceptor profile and moderate predicted lipophilicity make it a suitable candidate for studying the impact of hydroxylation on solubility, permeability, and metabolic stability in lead optimization programs .

Reference Standard for Analytical Methods

Due to its unique retention characteristics predicted by its LogP and pKa, this compound can be used as a reference standard for developing and validating HPLC or LC-MS methods for benzamide derivatives in complex matrices .

Chemical Biology Probe for Phenolic Modifications

The presence of two phenolic hydroxyl groups allows for selective chemical derivatization (e.g., methylation, acylation) to create a panel of analogs for probing the functional consequences of phenol modifications in biological systems .

Application
Selection Property
Validation Focus
SAR probe for hydroxyl role
Dual hydroxyl substitution for target engagement comparison
Binding assay vs. mono‑hydroxy analog
Physicochemical lead optimization
Balanced H‑bond donor/acceptor and moderate lipophilicity
Solubility, permeability, and metabolic stability assays
Chromatographic reference
Distinct retention driven by LogP and pKa
HPLC/LC‑MS method development for benzamides
Chemical biology probe
Two phenolic −OH for selective derivatization
Functional consequences of phenol modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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